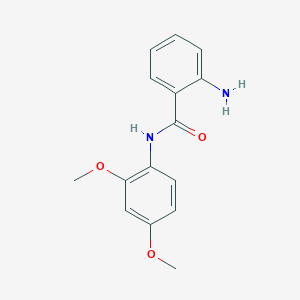

![molecular formula C12H15N3O B1268735 N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine CAS No. 91643-11-7](/img/structure/B1268735.png)

N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . This type of compound is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the compound , can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Molecular Structure Analysis

The molecular structure of “N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine” is characterized by the presence of a 1,2,4-oxadiazole ring. The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is known to rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Applications De Recherche Scientifique

Anti-Infective Agents

The 1,2,4-oxadiazole moiety, which is part of the compound’s structure, has been extensively studied for its potential as an anti-infective agent. Research indicates that diversely substituted 1,2,4-oxadiazoles exhibit significant anti-bacterial, anti-viral, and anti-leishmanial activities. These compounds have been synthesized to target resistant microorganisms, addressing the global threat of antibiotic resistance .

Anti-Trypanosomal Activity

Compounds containing the 1,2,4-oxadiazole scaffold have been evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. Molecular docking studies suggest that these compounds could inhibit the cysteine protease cruzain, a crucial enzyme for the parasite’s survival, indicating a promising mode of action for potential treatments .

Agricultural Biological Activities

In the agricultural sector, 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities. They have been synthesized and evaluated for their nematocidal activity against plant-parasitic nematodes and anti-fungal activity against pathogens like Rhizoctonia solani. Some derivatives have also demonstrated strong antibacterial effects on crop diseases caused by Xanthomonas oryzae .

Antimicrobial Activities

The antimicrobial properties of 1,2,4-oxadiazole derivatives have been explored, with some compounds displaying good activity against various microorganisms. This includes derivatives that incorporate a 5-mercapto-1,3,4-oxadiazole ring, which have shown effectiveness against a range of test microorganisms .

Cytotoxic Activity Against Cancer Cell Lines

Triazole derivatives, which are structurally related to 1,2,4-oxadiazoles, have been found to exhibit cytotoxic activity against various cancer cell lines. These compounds, with IC50 values in the nanomolar range, highlight the potential of oxadiazole derivatives in cancer treatment research .

Design of New Chemical Entities

The versatility of the 1,2,4-oxadiazole scaffold allows for the design of new chemical entities with potential anti-infective activity. The chemical intuition provided by the study of these compounds aids organic and medicinal chemists in refining and developing new drugs to combat infectious diseases .

Synthesis of Heterocyclic Scaffolds

1,2,4-Oxadiazoles serve as important heterocyclic scaffolds in drug discovery due to their nitrogen and oxygen content. The synthesis of these scaffolds has gained momentum, and they are considered valuable in the arsenal of drug discovery for their versatility and potential for activity enhancement .

Potential SAR and Mode of Action Studies

The structure-activity relationship (SAR) of 1,2,4-oxadiazole derivatives can be studied to understand their activity potential. This research is crucial for identifying promising targets for the mode of action of these compounds, which can lead to the development of more effective drugs .

Orientations Futures

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as material science, medicinal chemistry, and high-energy molecules .

Mécanisme D'action

Target of Action

The compound N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine is a derivative of 1,2,4-oxadiazole . 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of this compound are likely to be the pathogens causing these infections.

Mode of Action

It’s known that 1,2,4-oxadiazoles act as anti-infective agents . They interact with their targets, possibly through the nitrogen and oxygen atoms in their heterocyclic scaffold , leading to their anti-infective properties.

Biochemical Pathways

Given its anti-infective properties, it can be inferred that it interferes with the biochemical pathways essential for the survival and replication of the targeted pathogens .

Result of Action

The result of the compound’s action would be the inhibition of the targeted pathogens, leading to their reduced ability to cause infection . This would result in the alleviation of the symptoms associated with the infections they cause.

Propriétés

IUPAC Name |

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9(2)13-8-11-14-12(15-16-11)10-6-4-3-5-7-10/h3-7,9,13H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZJKBVSVGMIGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=NC(=NO1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359300 |

Source

|

| Record name | N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine | |

CAS RN |

91643-11-7 |

Source

|

| Record name | N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1268656.png)

![7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1268658.png)

![4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1268669.png)

![1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone](/img/structure/B1268672.png)

![7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1268684.png)

![Methyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B1268687.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1268691.png)